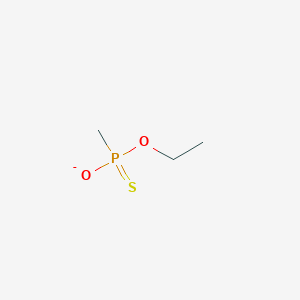
Phosphonothioic acid, P-methyl-, O-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonothioic acid, P-methyl-, O-ethyl ester, also known as O-ethyl methylphosphonothioic acid, is an organophosphate compound. It is a dual-use chemical with applications in both constructive and potentially harmful contexts. This compound is used in the synthesis of pesticides and pharmaceuticals and is also a precursor in the synthesis of nerve agents such as Agent VM and Agent VX .
Vorbereitungsmethoden
The synthesis of phosphonothioic acid, P-methyl-, O-ethyl ester involves the reaction of methylphosphonothioic dichloride with ethanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Analyse Chemischer Reaktionen
Phosphonothioic acid, P-methyl-, O-ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonothioic acid esters.
Substitution: Common reagents for substitution reactions include alkoxides and amines, leading to the formation of various esters and amides.
Wissenschaftliche Forschungsanwendungen
Phosphonothioic acid, P-methyl-, O-ethyl ester has several scientific research applications:
Chemistry: Used as a phosphorylating and phosphitylating agent in organic synthesis.
Biology: Studied for its inhibitory effects on cholinesterase, making it relevant in neurobiology research.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of phosphonothioic acid, P-methyl-, O-ethyl ester involves its interaction with cholinesterase enzymes. By inhibiting these enzymes, the compound disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can result in overstimulation of cholinergic receptors, causing various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Phosphonothioic acid, P-methyl-, O-ethyl ester is similar to other organophosphate compounds such as:
O-ethyl hydrogen methylphosphonothioate: Another organophosphate with similar applications in pesticide synthesis.
Phosphonothioic acid, P-methyl-, O-butyl S-[2-(dimethylamino)ethyl] ester: Used in similar contexts but with different alkyl groups.
Phosphonothioic acid, P-methyl-, S-[2-(diethylamino)ethyl] O-ethyl ester: Another variant with different substituents, affecting its reactivity and applications .
This compound stands out due to its specific combination of functional groups, making it particularly effective in certain synthetic and inhibitory applications.
Eigenschaften
IUPAC Name |
ethoxy-methyl-oxido-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O2PS/c1-3-5-6(2,4)7/h3H2,1-2H3,(H,4,7)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNRHOAJIUSMOQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2PS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]](/img/structure/B12322790.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-4-hydroxy-, (4S)-](/img/structure/B12322796.png)
![4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12322800.png)

![5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]pentanoic acid](/img/structure/B12322813.png)
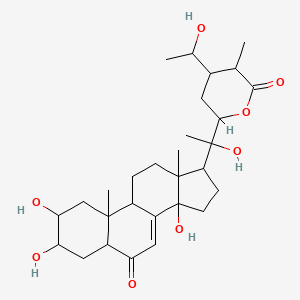
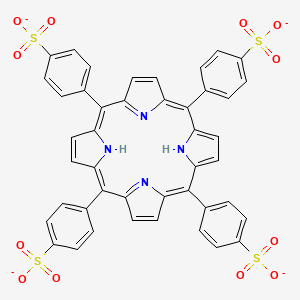
![[(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid](/img/structure/B12322827.png)

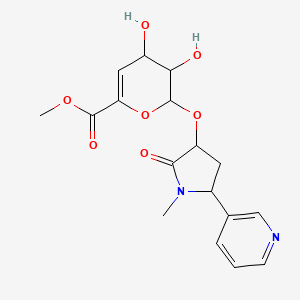
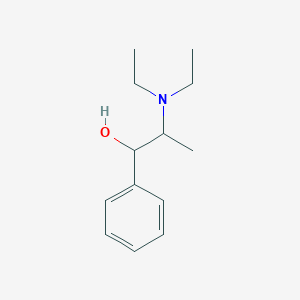
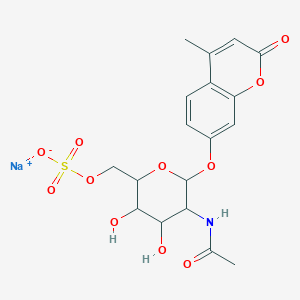
![2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322860.png)
